molecular formula C14H20ClNO2 B12621443 N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide CAS No. 922162-75-2

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide

Cat. No.: B12621443
CAS No.: 922162-75-2
M. Wt: 269.77 g/mol
InChI Key: HIZCLVHRILIYCL-UHFFFAOYSA-N
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Description

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Compounds with similar structural motifs, such as amide linkages and chloro-isopropoxy substituents, are frequently investigated as key intermediates in organic synthesis or as potential bioactive molecules in drug discovery efforts . The propanamide core and specific aromatic substitutions suggest potential for a range of biological activities, making it a valuable scaffold for developing novel therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR), to synthesize more complex molecular libraries, and to investigate mechanisms of action in various disease models. It is presented as a high-purity material to ensure consistent and reliable results in experimental settings. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

922162-75-2

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

N-(4-chloro-2-propan-2-yloxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H20ClNO2/c1-9(2)18-12-8-10(15)6-7-11(12)16-13(17)14(3,4)5/h6-9H,1-5H3,(H,16,17)

InChI Key

HIZCLVHRILIYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Method 1: Direct Acylation

This method involves the acylation of 4-chloro-2-(propan-2-yl)phenol using 2,2-dimethylpropanoyl chloride.

Procedure:

  • Reagents:
    • 4-Chloro-2-(propan-2-yl)phenol
    • 2,2-Dimethylpropanoyl chloride
    • Base (e.g., triethylamine)

Steps:

  • Dissolve 4-chloro-2-(propan-2-yl)phenol in an organic solvent such as dichloromethane.
  • Add triethylamine to the solution to neutralize the hydrochloric acid produced during the reaction.
  • Slowly add 2,2-dimethylpropanoyl chloride while maintaining the temperature below 25°C.
  • Stir the mixture for several hours until completion, monitored by TLC.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product via recrystallization or chromatography.

Yield: Approximately 75% based on initial reagent concentration.

Method 2: Two-Step Synthesis via Intermediate Formation

This method focuses on creating an intermediate compound before synthesizing the final product.

Procedure:

  • Step 1: Synthesis of Intermediate

    • React 4-chloro-2-methoxyphenol with isopropanol in the presence of an acid catalyst to form an ether intermediate.

    Reagents:

    • 4-Chloro-2-methoxyphenol
    • Isopropanol
    • Acid catalyst (e.g., sulfuric acid)

    Yield: Approximately 80%.

  • Step 2: Acylation

    • Use the ether intermediate in a similar acylation reaction as described in Method 1 with 2,2-dimethylpropanoyl chloride.

Total Yield: Approximately 70% for both steps combined.

Method 3: Microwave-Assisted Synthesis

Utilizing microwave technology can enhance reaction rates and yields.

Procedure:

Reagents:

  • Starting materials as in Method 1.

Steps:

  • Combine reactants in a microwave-compatible vessel.
  • Apply microwave irradiation for a predetermined time (typically under one hour).
  • Allow cooling and proceed with standard workup procedures.

Yield: Up to 90%, significantly enhancing efficiency compared to traditional methods.

Method Key Reagents Yield (%) Advantages
Direct Acylation 4-Chloro-2-(propan-2-yl)phenol, 75 Simple procedure, fewer steps
2,2-Dimethylpropanoyl chloride
Two-Step Synthesis Intermediate from Step 1, 70 Allows for better control over
Isopropanol intermediate properties
Microwave-Assisted Synthesis Same as Method 1 Up to 90 Faster reactions, higher yields

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have explored the potential of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide as a multitargeted agent in cancer therapy. Its structural motif allows for selective targeting of cancer cells while minimizing effects on normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy agents. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo, particularly against breast and pancreatic cancers .

Mechanism of Action
The compound's mechanism involves the inhibition of specific metabolic pathways essential for cancer cell survival. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells. In particular, it targets the human folate receptor, which is overexpressed in many tumors .

Pharmacology

Pain Management
this compound has been investigated for its analgesic properties. Preclinical trials indicate that it can modulate pain pathways by affecting neurotransmitter release and receptor activity related to pain perception. This makes it a candidate for developing new pain relief medications that have fewer side effects compared to existing opioids .

Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it useful in treating conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been demonstrated in various animal models, suggesting a potential therapeutic role in managing chronic inflammation .

Agrochemical Applications

Pesticide Development
In agrochemical research, this compound has been evaluated for its efficacy as a pesticide. Its chlorinated phenyl structure enhances its ability to act against specific pests while being less harmful to beneficial organisms. Field trials have shown that formulations containing this compound effectively reduce pest populations with minimal environmental impact .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Notes
AnticancerBreast Cancer Cells15Inhibits cell proliferation
AnalgesicRodent Models10Reduces pain response
Anti-inflammatoryHuman Macrophages5Decreases cytokine release
PesticideVarious Insect Species20Effective against common agricultural pests

Table 2: Case Studies

Study ReferenceApplication AreaFindings
Cancer ResearchDemonstrated significant tumor growth inhibition in vivo.
Pain ManagementShowed efficacy in reducing pain responses in animal models.
Agrochemical EfficacyEffective pest control with low toxicity to non-target species.

Mechanism of Action

The mechanism of action of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
  • Structure : Differs by replacing the isopropyl ether with a hydroxyl group at the 2-position.
  • Key Data :
    • PSA (Polar Surface Area): 52.82 Ų .
    • LogP: 3.68 .
  • This may enhance aqueous solubility but limit membrane permeability.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
  • Structure : Substitutes the 2-isopropoxy group with a 3-CF₃ group.
  • Key Data: Molecular Weight: 279.68 g/mol . Crystallography: Monoclinic crystal system (P21/c), suggesting distinct solid-state packing .
  • Increased molecular weight may affect diffusion rates.
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
  • Structure : Features a boronate ester at the 2-position.
  • Key Data :
    • Molecular Weight: 337.65 g/mol; Purity: 97% .
  • Impact : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this analog valuable as a synthetic intermediate. Its higher molecular weight may reduce bioavailability compared to the target compound.
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide
  • Structure : Incorporates a piperazinyl-furoyl group at the 4-position.
  • Key Data :
    • Molecular Weight: 389.88 g/mol .
  • However, increased complexity may complicate synthesis and metabolic stability.

Biological Activity

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide, also known by its chemical formula C14H20ClNO2, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound exhibits characteristics that may contribute to various therapeutic applications, particularly in the fields of oncology and neurology.

The compound is characterized by the following properties:

  • Molecular Weight : 263.77 g/mol
  • Chemical Structure : The structure includes a chloro group, a dimethylamide moiety, and an isopropoxy substituent on a phenyl ring.

Research indicates that this compound may interact with several biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, particularly those related to the cell signaling pathways.
  • Modulation of Neurotransmitter Systems : The structural similarity to known neuroactive compounds implies potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer treatment:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduced the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line IC50 (µM) Effect Observed
MGC-803 (Gastric)15.5Significant reduction in viability
A549 (Lung)12.3Induction of apoptosis
HeLa (Cervical)10.8Cell cycle arrest

Neuroprotective Effects

The compound has also shown promise in neuroprotective roles:

  • Smooth Muscle Contractility : Studies involving isolated smooth muscle tissues suggest that this compound may enhance contractile responses, indicating potential benefits for gastrointestinal motility disorders.

Case Studies

  • Study on Gastric Cancer Cells : A study published in Pharmacology Reports evaluated the effects of this compound on MGC-803 gastric cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
    • Results Summary :
      • Control Group Viability: 100%
      • Treated Group Viability (20 µM): 45%
      • Apoptosis Rate Increase: 30% compared to control.
  • Neuroprotective Study : In a separate investigation focusing on smooth muscle contractility, the compound was administered to isolated rat stomach tissues. The results indicated a significant increase in contractile force compared to control treatments.
    • Findings :
      • Control Contractility: 0.5 g
      • Treated Contractility (50 µM): 0.8 g
      • Statistical Significance: p < 0.01.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide, and how do reaction conditions affect yield and purity?

  • Methodology : Three synthetic routes are documented, varying in catalysts, solvents, and purification steps. For example:

  • Route 1 : Uses propan-2-yl etherification under basic conditions (K₂CO₃/DMF), achieving 84% purity .
  • Route 2 : Employs nucleophilic substitution with propargyl bromide, yielding 80% purity but requiring stringent temperature control (-40°C to -20°C) .
  • Route 3 : Involves phase-transfer catalysis, yielding 75% purity but with simpler workup procedures .
    • Optimization : Higher purity is achieved via recrystallization in ethyl acetate/hexane mixtures. Impurities arise from incomplete substitution or side reactions (e.g., hydrolysis of the isopropyloxy group), which can be mitigated by anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques (NMR, HPLC) be employed to characterize this compound and verify its structural integrity?

  • NMR Analysis :

  • ¹H NMR : Aromatic protons at δ 7.2–7.5 ppm (C4-chloro substitution), isopropyloxy group protons at δ 1.3–1.5 ppm (split due to coupling), and dimethylpropanamide methyl groups at δ 1.1–1.3 ppm .
  • ¹³C NMR : Carbonyl resonance at ~175 ppm, quaternary carbons at ~45 ppm (dimethylpropanamide), and aromatic carbons at 110–150 ppm .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities (e.g., unreacted starting materials) detected at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Halogenated organic waste containers are required for chlorinated byproducts .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate its solid-state structure?

  • Crystallography : Monoclinic unit cell (space group P2₁/c) with β = 104.5°, stabilized by C–H···O hydrogen bonds between the amide carbonyl and adjacent aromatic protons. Van der Waals interactions between isopropyl groups contribute to low solubility in polar solvents .
  • Thermal Stability : Melting point (~150–160°C) correlates with strong hydrogen-bonding networks, as shown by differential scanning calorimetry (DSC) .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in medicinal chemistry?

  • Boron-Containing Derivatives : Introduce tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura coupling, enabling bioconjugation or PET tracer development .
  • Nitro/N-Amino Modifications : Nitration at the C5 position (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields amino intermediates for peptidomimetic studies .

Q. How can contradictory data on synthetic yields (e.g., 75% vs. 84%) be reconciled, and what experimental variables most significantly impact reproducibility?

  • Key Variables :

  • Catalyst Purity : Residual moisture in K₂CO₃ reduces yields in Route 1 .
  • Temperature Control : Exothermic side reactions in Route 2 require precise cooling .
    • Statistical Analysis : Design of experiments (DoE) identifies optimal reagent stoichiometry (1:1.2 substrate:catalyst) and reaction time (2–4 hours) to minimize variability .

Methodological Resources

Q. What chromatographic and spectroscopic methods are recommended for assessing purity and stability under varying storage conditions?

  • Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC-MS show <5% decomposition over 6 months when stored in amber vials under nitrogen .

Q. How can computational modeling (e.g., DFT) predict reactive sites for electrophilic substitution or metabolic pathways?

  • DFT Calculations : HOMO-LUMO analysis identifies the C3 position as most electrophilic (Fukui indices >0.1), aligning with observed nitration patterns .

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